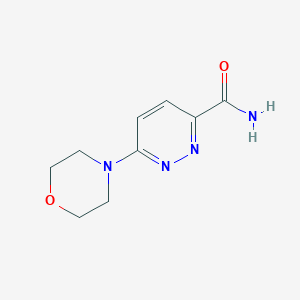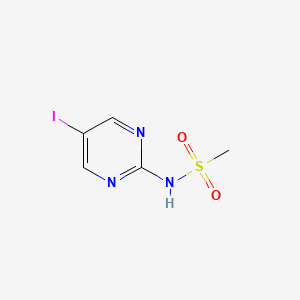
N-(5-Iodopyrimidin-2-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Iodopyrimidin-2-yl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of an iodine atom attached to the pyrimidine ring and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Iodopyrimidin-2-yl)methanesulfonamide typically involves the iodination of a pyrimidine derivative followed by the introduction of the methanesulfonamide group. One common method involves the reaction of 5-iodopyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Iodopyrimidin-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
N-(5-Iodopyrimidin-2-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems, including their antimicrobial and anticancer activities.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of N-(5-Iodopyrimidin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the iodine atom can enhance the compound’s binding affinity and specificity for certain targets. Additionally, the methanesulfonamide group can contribute to the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Bromopyrimidin-2-yl)methanesulfonamide: Similar structure but with a bromine atom instead of iodine.
N-(5-Chloropyrimidin-2-yl)methanesulfonamide: Contains a chlorine atom in place of iodine.
N-(5-Fluoropyrimidin-2-yl)methanesulfonamide: Features a fluorine atom instead of iodine.
Uniqueness
N-(5-Iodopyrimidin-2-yl)methanesulfonamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The larger size and higher atomic number of iodine compared to other halogens can enhance the compound’s interactions with biological targets and its overall chemical behavior.
Propiedades
Fórmula molecular |
C5H6IN3O2S |
|---|---|
Peso molecular |
299.09 g/mol |
Nombre IUPAC |
N-(5-iodopyrimidin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C5H6IN3O2S/c1-12(10,11)9-5-7-2-4(6)3-8-5/h2-3H,1H3,(H,7,8,9) |
Clave InChI |
BGOZBNCXOTUJTC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=NC=C(C=N1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


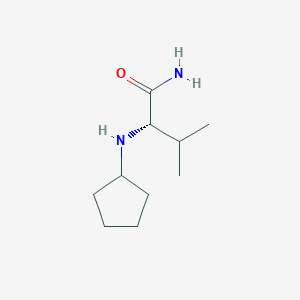
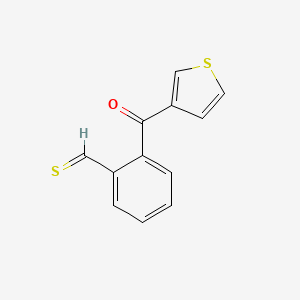

![(3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol](/img/structure/B13092900.png)
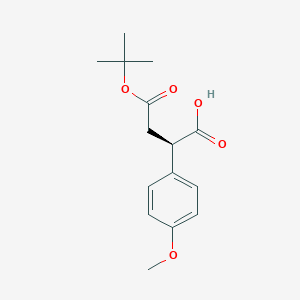
![2-([1,1'-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13092907.png)

![5-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13092920.png)
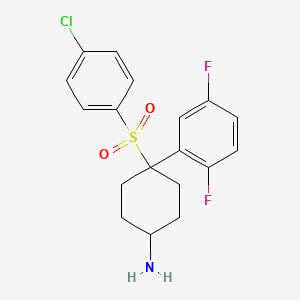
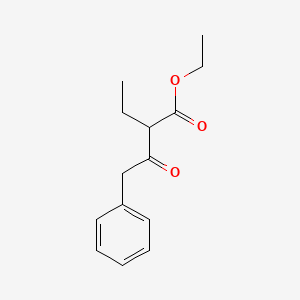
![6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13092929.png)
![2-(2-Methoxyphenyl)hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one](/img/structure/B13092932.png)
![4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B13092946.png)
